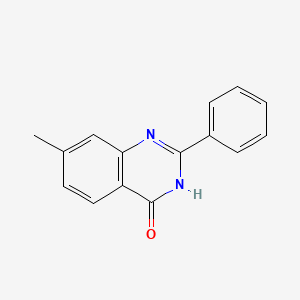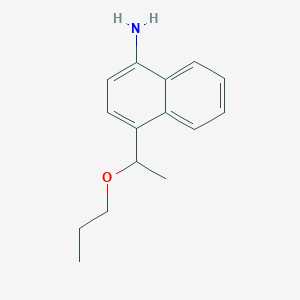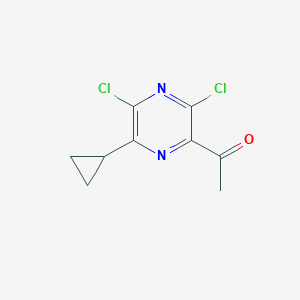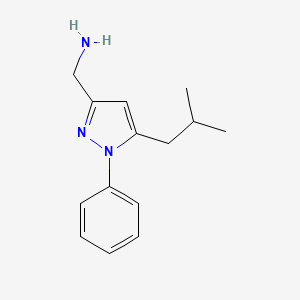
7-Methyl-2-phenylquinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-2-phenylquinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications. This compound features a quinazoline core with a methyl group at the 7th position and a phenyl group at the 2nd position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-phenylquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of anthranilic acid derivatives with benzoyl chloride, followed by cyclization under acidic or basic conditions.
Industrial Production Methods
Industrial production methods may involve optimized versions of laboratory synthesis, focusing on yield, purity, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinazolinone N-oxides.
Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the quinazoline core.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 7-Methyl-2-phenylquinazolin-4(3H)-one is studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, quinazolinones are known for their antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities.
Medicine
In medicine, derivatives of quinazolinones are explored for their potential as therapeutic agents, particularly in treating cancer and infectious diseases.
Industry
Industrially, the compound may be used in the synthesis of dyes, pigments, and other materials requiring stable heterocyclic structures.
Mecanismo De Acción
The mechanism of action for 7-Methyl-2-phenylquinazolin-4(3H)-one would depend on its specific biological activity. Generally, quinazolinones can interact with enzymes, receptors, or DNA, disrupting normal cellular processes. Molecular targets may include kinases, topoisomerases, or other critical proteins.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylquinazolin-4(3H)-one: Lacks the methyl group at the 7th position.
7-Chloro-2-phenylquinazolin-4(3H)-one: Has a chlorine atom instead of a methyl group at the 7th position.
4(3H)-Quinazolinone: The parent compound without any substituents.
Uniqueness
7-Methyl-2-phenylquinazolin-4(3H)-one’s unique substitution pattern may confer distinct biological activities or chemical reactivity compared to its analogs. The presence of the methyl group can influence its lipophilicity, metabolic stability, and interaction with biological targets.
Propiedades
Fórmula molecular |
C15H12N2O |
|---|---|
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
7-methyl-2-phenyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C15H12N2O/c1-10-7-8-12-13(9-10)16-14(17-15(12)18)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17,18) |
Clave InChI |
SQHDRGBPGNFYKA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C(=O)NC(=N2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-Benzyl-1,7-diaza-spiro[4.5]decane](/img/structure/B11875365.png)

![3-(2,3-Dihydro-1H-inden-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B11875375.png)



